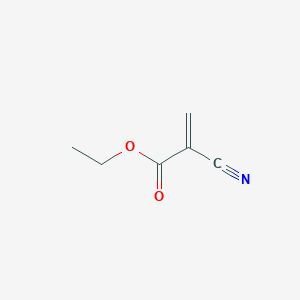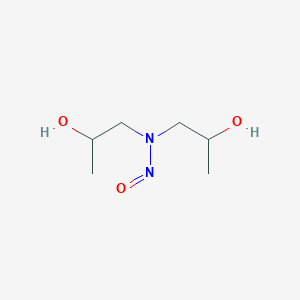
ビス(1,3-ジチアン-2-イル)メタン-d2
概要
説明
Bis(1,3-dithian-2-yl)methane-d2: is a deuterium-labeled compound with the molecular formula C9H14D2S4 and a molecular weight of 254.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms in a more precise manner.
科学的研究の応用
Chemistry: In organic chemistry, Bis(1,3-dithian-2-yl)methane-d2 is used as a building block for the synthesis of more complex molecules. Its deuterium labeling makes it valuable for studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine: The compound is used in metabolic research to trace the pathways of biochemical reactions in vivo. Its stable isotope labeling allows for precise tracking of metabolic processes without altering the biological activity of the molecules involved.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-dithian-2-yl)methane-d2 typically involves the deuterium exchange of Bis(1,3-dithian-2-yl)methane. This process can be achieved through the reaction of Bis(1,3-dithian-2-yl)methane with deuterium oxide (D2O) under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: While the industrial production methods for Bis(1,3-dithian-2-yl)methane-d2 are not extensively documented, it is likely that the process involves large-scale deuterium exchange reactions similar to those used in laboratory settings. The compound is then purified and characterized to ensure its suitability for research applications.
化学反応の分析
Types of Reactions: Bis(1,3-dithian-2-yl)methane-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane rings to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane rings act as leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol groups.
Substitution: Various substituted dithiane derivatives.
作用機序
The mechanism of action of Bis(1,3-dithian-2-yl)methane-d2 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for the tracking of the compound through various chemical and biological processes. This enables researchers to study the pathways and mechanisms of reactions with high precision.
類似化合物との比較
Bis(1,3-dithian-2-yl)methane: The non-deuterated version of the compound.
1,3-Dithiane: A simpler dithiane compound without the methylene bridge.
2,2’-Methylenebis(1,3-dithiane): Another dithiane derivative with a different substitution pattern.
Uniqueness: The primary uniqueness of Bis(1,3-dithian-2-yl)methane-d2 lies in its deuterium labeling. This feature makes it particularly valuable for research applications that require precise tracking of molecules, such as metabolic studies and reaction mechanism investigations.
特性
IUPAC Name |
2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-XETGXLELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2(SCCCS2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483966 | |
| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105479-87-6 | |
| Record name | 1,3-Dithiane-2-d, 2,2′-methylenebis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105479-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)




